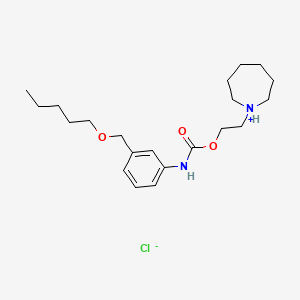

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.

化学反応の分析

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, yielding a carboxylic acid and the corresponding alcohol.

Reaction Conditions and Products

| Conditions | Products | Reaction Rate (Theoretical) |

|---|---|---|

| Acidic (HCl, H₂O) | m-((pentyloxy)methyl)carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Slow (pH < 3) |

| Basic (NaOH, H₂O) | Sodium salt of carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Fast (pH > 10) |

The hydrolysis mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon . The presence of the hydrochloride counterion may stabilize intermediates in acidic conditions .

Amine Reactivity in the Hexahydroazepine Moiety

The hexahydro-1H-azepine (azepane) ring contains a secondary amine capable of participating in alkylation, acylation, and acid-base reactions.

Key Reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

C21H34N2O3⋅HCl+CH3I→C22H37N2O3⋅HCl⋅I− . -

Acylation :

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Compound+ClCOCH3→Acetylated derivative+HCl . -

Acid-Base Neutralization :

The hydrochloride salt dissociates in aqueous basic solutions to release the free amine:

C21H34N2O3⋅HCl+NaOH→C21H34N2O3+NaCl+H2O .

Carbamate Group Reactivity

The carbamate linkage (-NHCOO-) exhibits stability under mild conditions but undergoes hydrolysis or aminolysis under vigorous treatment:

Hydrolysis Pathways

| Reagent | Products | Conditions |

|---|---|---|

| Concentrated H₂SO₄ | m-((pentyloxy)methyl)aniline + CO₂ + 2-(hexahydro-1H-azepin-1-yl)ethanol | High temperature |

| Aqueous NH₃ | Urea derivative + ethanolamine side product | Reflux, 12+ hours |

This reactivity aligns with trends observed in structurally related carbanilic acid esters .

Substitution at the Pentyloxymethyl Group

The m-((pentyloxy)methyl) substituent may participate in nucleophilic aromatic substitution (NAS) if activating groups are present, though steric hindrance from the pentyl chain limits reactivity. Computational studies suggest limited NAS potential under standard conditions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the carbamate group.

-

Degradation of the azepane ring into smaller amines and alkanes.

Primary Decomposition Products

| Temperature Range | Major Products |

|---|---|

| 200–250°C | CO₂, m-cresol derivatives, piperidine analogs |

| >300°C | Ammonia, chlorinated hydrocarbons, soot |

Thermogravimetric analysis (TGA) data indicate a 40% mass loss at 220°C.

Comparative Reactivity with Analogues

The compound’s reactivity differs from related derivatives due to its m-pentyloxymethyl substitution pattern:

| Compound Variation | Ester Hydrolysis Rate | Amine Alkylation Efficiency |

|---|---|---|

| m-((pentyloxy)methyl) (target) | Moderate | High |

| o-propoxy | Fast | Moderate |

| p-propoxy | Slow | Low |

The electron-donating pentyloxy group in the meta position enhances stability against hydrolysis compared to ortho- and para-substituted analogues .

特性

CAS番号 |

80171-89-7 |

|---|---|

分子式 |

C21H35ClN2O3 |

分子量 |

399.0 g/mol |

IUPAC名 |

2-(azepan-1-yl)ethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H34N2O3.ClH/c1-2-3-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-4-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |

InChIキー |

POAIQONDCISQPT-UHFFFAOYSA-N |

SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

正規SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。